molecular formula C23H22N2O4 B11213048 7-Ethoxy-2-(furan-2-yl)-5-(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

7-Ethoxy-2-(furan-2-yl)-5-(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11213048
M. Wt: 390.4 g/mol
InChI Key: RWFBLRXAVJDUKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[7-ETHOXY-2-(2-FURYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL]PHENYL METHYL ETHER: is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a furan ring, a pyrazolo[1,5-c][1,3]benzoxazine core, and an ethoxy group. The presence of these functional groups makes it a compound of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[7-ETHOXY-2-(2-FURYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL]PHENYL METHYL ETHER typically involves multi-step organic reactions One common method involves the initial formation of the pyrazolo[1,5-c][1,3]benzoxazine core through a cyclization reactionThe reaction conditions often require the use of catalysts, such as Lewis acids, and specific solvents to facilitate the desired transformations .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures. The scalability of the synthesis process is crucial for industrial applications, and efforts are made to minimize waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

3-[7-ETHOXY-2-(2-FURYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL]PHENYL METHYL ETHER can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

3-[7-ETHOXY-2-(2-FURYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL]PHENYL METHYL ETHER has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[7-ETHOXY-2-(2-FURYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL]PHENYL METHYL ETHER involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Properties

Molecular Formula

C23H22N2O4

Molecular Weight

390.4 g/mol

IUPAC Name

7-ethoxy-2-(furan-2-yl)-5-(3-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C23H22N2O4/c1-3-27-21-10-5-9-17-19-14-18(20-11-6-12-28-20)24-25(19)23(29-22(17)21)15-7-4-8-16(13-15)26-2/h4-13,19,23H,3,14H2,1-2H3

InChI Key

RWFBLRXAVJDUKE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC=CO4)C5=CC(=CC=C5)OC

Origin of Product

United States

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